molecular formula C8H10N2O2 B1611439 Methyl 2-(3-aminopyridin-4-yl)acetate CAS No. 878483-88-6

Methyl 2-(3-aminopyridin-4-yl)acetate

Cat. No.: B1611439
CAS No.: 878483-88-6
M. Wt: 166.18 g/mol
InChI Key: OOWOCHPILFUGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-aminopyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group attached to a pyridine ring, which is further substituted with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminopyridin-4-yl)acetate typically involves the reaction of 3-aminopyridine with methyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine attacks the electrophilic carbon of methyl bromoacetate, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 3-aminopyridine, methyl bromoacetate

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the pyridine ring.

    Reduction: Methyl 2-(3-aminopyridin-4-yl)ethanol.

    Substitution: Various N-alkyl or N-acyl derivatives of the amino group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminopyridin-4-yl)acetate is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Methyl 2-(3-aminopyridin-4-yl)acetate can be compared with other pyridine derivatives, such as:

    Methyl 2-(2-aminopyridin-3-yl)acetate: Similar structure but with the amino group at a different position.

    2-Aminopyrimidine derivatives: Contain a similar amino group but with a different heterocyclic ring.

    Pyridine-3-carboxylic acid derivatives: Similar pyridine ring but with a carboxylic acid group instead of an ester.

Uniqueness:

  • The specific positioning of the amino and ester groups in this compound provides unique reactivity and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.

Properties

IUPAC Name

methyl 2-(3-aminopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWOCHPILFUGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469564
Record name Methyl 2-(3-aminopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878483-88-6
Record name Methyl 2-(3-aminopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-aminopyridin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-aminopyridin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-aminopyridin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-aminopyridin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-aminopyridin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-aminopyridin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.